This compound is derived from the purine family, characterized by its fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The chemical structure can be represented by the molecular formula and has a molar mass of approximately 150.13 g/mol. It is commonly synthesized from guanine through various chemical processes, often involving modifications or substitutions on the purine ring.
The synthesis of 1,9-dihydro-6H-purin-6-one 7-oxide typically involves several methods:
These methods highlight both chemical synthesis and biological production pathways, showcasing versatility in obtaining this compound.
The molecular structure of 1,9-dihydro-6H-purin-6-one 7-oxide features a bicyclic framework typical of purines. Key structural characteristics include:
1,9-Dihydro-6H-purin-6-one 7-oxide participates in various chemical reactions typical of purines:
The mechanism of action for 1,9-dihydro-6H-purin-6-one 7-oxide primarily relates to its role as an intermediate in drug synthesis:
The physical and chemical properties of 1,9-dihydro-6H-purin-6-one 7-oxide are essential for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Density | |
Melting Point | > |
Solubility | Soluble in acids; insoluble in water |
These properties indicate that while the compound may be stable under certain conditions, it may require specific environments for solubility and reactivity.
1,9-Dihydro-6H-purin-6-one 7-oxide has several notable applications:
1,9-Dihydro-6H-purin-6-one 7-oxide represents a specialized purine derivative characterized by an N-oxide functionalization at the N7 position of the purine scaffold. This modification imparts distinct electronic properties and biological activities compared to its parent compounds. As a purine N-oxide, it occupies a niche in heterocyclic chemistry and biochemical research, particularly in studies of oxidative DNA damage and nucleobase reactivity. The compound exemplifies how minor structural alterations in purine systems can significantly influence molecular behavior and function.
The compound is systematically named 1,9-Dihydro-6H-purin-6-one 7-oxide according to IUPAC substitutive nomenclature rules, reflecting its saturated C6 position and the N-oxide group at N7. Alternative designations include guanine-N7-oxide when the 2-amino substituent is present, though this name specifically implies the amino-functionalized derivative [4]. The core structure is a bicyclic system comprising fused pyrimidine and imidazole rings, with the N-oxide group introducing significant polarization to the imidazole ring [6].
Molecular Formula: C₅H₄N₄O₂Molecular Weight: 152.11 g/molCAS Registry Number: 68-94-0 (base hypoxanthine); 135600317 (N-oxide derivative) [1] [5]
Structural identification relies on spectroscopic and crystallographic analyses. Key features include:
Table 1: Core Identification Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₄N₄O₂ | PubChem CID 135600317 |
Average Molecular Weight | 152.11 g/mol | Calculated |
IUPAC Name | 1,9-Dihydro-6H-purin-6-one 7-oxide | Patents [4] |
CAS Registry (Derivative) | 135600317 | PubChem [1] |
The N-oxide functionalization at N7 enables complex tautomerism due to proton mobility across multiple nitrogen sites and keto-enol equilibria. Six primary tautomeric forms (Ia-If) have been proposed, differing in protonation states at N1, N9, and the exocyclic oxygen at C6 [4]. The lactam form (6-oxo) predominates in physiological conditions, analogous to canonical purines, but the N-oxide group increases the stability of rare tautomers, particularly those involving protonation at N1 [7].
Isomeric Considerations:
Table 2: Tautomeric and Isomeric Relationships
Compound Name | CAS Registry | N-Oxide Position | Key Structural Feature |
---|---|---|---|
1,9-Dihydro-6H-purin-6-one 7-oxide | 135600317 | N7 | Lactam form predominant |
Guanine-3-N-oxide | 18905-29-8 | N3 | Higher melting point (decomp.) |
Hypoxanthine | 68-94-0 | None | Base for xanthine oxidase |
The discovery of purine N-oxides emerged from mid-20th century investigations into nucleobase oxidation. While G. B. Brown pioneered studies on guanine N1-, N3-, and N9-oxides, the N7-oxide remained elusive until the 1980s [4]. Its first confirmed isolation occurred in 1984 via aerobic fermentation of the actinomycete strain ATCC 39364 (later classified as a novel Streptomyces species) isolated from North Carolina soil. This discovery was patented due to the compound’s antimicrobial and antitumor activities, marking a significant milestone in bioactive natural product discovery [4].
Key historical developments include:
The compound’s biosynthesis via microbial fermentation contrasts with abiotic synthetic routes like the Fischer-Tropsch synthesis (CO/H₂/NH₃ at 700°C), which generates purines but not N-oxides [6]. Its discovery expanded understanding of purine redox chemistry and biological roles beyond canonical nucleotides.
Table 3: Named Derivatives of 1,9-Dihydro-6H-purin-6-one 7-oxide
Synonym | Context of Use |
---|---|
Guanine-N7-oxide | Biochemical literature |
2-Amino-1,9-dihydro-6H-purin-6-one-7-oxide | Patent nomenclature [4] |
6H-Purin-6-one, 1,7-dihydro- (misnomer) | Historical CAS listings [3] |
7-Hydroxyguanine | Tautomeric form |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1